N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)hexanamide
Description
N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)hexanamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. These compounds have shown significant biological and pharmacological activities, making them valuable in various fields of scientific research .
Properties
IUPAC Name |
N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-2-3-4-5-16(22)18-13-6-7-14-15(12-13)20-17(19-14)21-8-10-23-11-9-21/h6-7,12H,2-5,8-11H2,1H3,(H,18,22)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLKUIIAHYENDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC2=C(C=C1)N=C(N2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)hexanamide typically involves multi-step organic reactions. One common method involves the condensation of 2-nitroaniline with a suitable aldehyde to form a benzimidazole intermediate. This intermediate is then reacted with morpholine and hexanoyl chloride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity .
Chemical Reactions Analysis
N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or alkyl groups are introduced using appropriate reagents and conditions
Scientific Research Applications
N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)hexanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antiviral agent, making it valuable in the development of new therapeutic drugs.
Medicine: Due to its pharmacological properties, it is being explored for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)hexanamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety allows the compound to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens, making it an effective antimicrobial and antiviral agent. Additionally, the compound’s ability to interfere with cellular signaling pathways makes it a potential candidate for cancer therapy .
Comparison with Similar Compounds
N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)hexanamide can be compared with other benzimidazole derivatives, such as:
2-phenylbenzimidazole: Known for its antimicrobial properties.
5,6-dimethylbenzimidazole: A degradation product of vitamin B12 with biological activity.
N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide: A potent antiviral agent
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
